N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c20-15-11-22-19(23-12-15)25-7-5-13(6-8-25)10-21-18(26)17-9-14-3-1-2-4-16(14)24-17/h1-4,9,11-13,24H,5-8,10H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXRUWZICONLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure comprising an indole ring, a carboxamide group, and a piperidine moiety substituted with a fluorinated pyrimidine. The synthesis typically involves multi-step processes, starting with the preparation of the fluorinated pyrimidine and piperidine intermediates, followed by their coupling to form the final product.
Synthetic Routes:
- Fluoropyrimidine Synthesis : Achieved via fluorination of pyrimidine.
- Piperidine Formation : Synthesized through cyclization reactions from appropriate amine precursors.
- Coupling Reaction : Utilizes coupling agents to link the intermediates.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The fluoropyrimidine component may interact with nucleic acids or proteins, while the piperidine moiety enhances binding affinity to these targets.
Biological Activity and Efficacy
Research has demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects across various cancer cell lines. Notably, studies have shown that derivatives of indole carboxamides can inhibit key proteins such as EGFR and CDK2, leading to reduced cell viability and induction of apoptosis .
Key Findings from Research Studies:
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 5i | MCF-7 | 1.35 | EGFR inhibition, apoptosis induction |
| 5d | A-549 | 1.05 | CDK2 inhibition |
| 5e | Panc-1 | 1.50 | Multi-target kinase inhibition |
Apoptotic Effects : The tested compounds significantly increased apoptotic markers such as Caspases 3, 8, and 9, alongside Cytochrome C levels. Furthermore, they demonstrated a marked increase in pro-apoptotic Bax levels while decreasing anti-apoptotic Bcl-2 protein levels in MCF-7 cells .
Case Studies
Several studies have investigated the biological activity of this compound in vitro:
- Antiproliferative Activity : A study reported that derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM against various cancer cell lines, indicating potent antiproliferative properties comparable to established chemotherapeutics like doxorubicin .
- Target Inhibition : Inhibition assays revealed that selected compounds had IC50 values for EGFR ranging from 89 nM to 137 nM, demonstrating their potential as effective inhibitors in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs: indole-carboxamide , piperidine derivatives , and fluorinated heterocycles .
Structural and Functional Comparisons
Key Differentiators
- Fluorination Position : The target compound’s fluorine on pyrimidine (vs. indole C7 in or phenyl in fentanyl analogs) reduces metabolic degradation while maintaining electronic effects for target binding .
- Linker Flexibility : The methylene bridge between piperidine and indole (target compound) allows conformational flexibility, unlike rigid triazole linkers in AB668 .
- Biological Targets : Unlike fentanyl analogs (opioid receptors), the target compound’s indole-pyrimidine scaffold suggests kinase or enzyme inhibition, akin to AB668’s CK2 targeting .
Q & A
Q. What are the key structural motifs of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide, and how do they influence its physicochemical properties?
The compound combines a fluorinated pyrimidine ring, a piperidine scaffold, and an indole carboxamide group. The 5-fluoropyrimidine moiety enhances metabolic stability and potential hydrogen bonding with biological targets, while the piperidine ring contributes to conformational flexibility. The indole carboxamide group may participate in π-π stacking interactions, critical for target binding. Physicochemical properties like solubility and logP can be predicted using computational tools (e.g., MarvinSketch) and validated via HPLC or NMR spectroscopy .
Q. What synthetic routes are feasible for this compound, and how can reaction conditions be optimized?
Synthesis typically involves:
- Step 1: Preparation of 5-fluoropyrimidine-substituted piperidine via nucleophilic aromatic substitution (e.g., piperidine-4-ylmethanol reacting with 2-chloro-5-fluoropyrimidine under reflux in acetonitrile with K₂CO₃).
- Step 2: Coupling the intermediate with 1H-indole-2-carboxylic acid using EDCI/HOBt or DCC as coupling agents in DMF at 0–25°C . Optimization may include solvent screening (DMF vs. THF), temperature control to minimize side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane). Yields >70% are achievable with rigorous exclusion of moisture .
Q. What spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR: Confirms regiochemistry of pyrimidine substitution and indole coupling. Key signals include the fluoropyrimidine proton (δ ~8.5 ppm) and indole NH (δ ~10.5 ppm) .
- HRMS: Validates molecular weight (calculated for C₁₉H₁₉F N₅O: 368.15 g/mol).
- IR Spectroscopy: Detects amide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target engagement?
- Fluorine Position: Substituting fluorine at the pyrimidine 5-position (vs. 2- or 4-) may enhance binding to kinases or GPCRs by modulating electron density .
- Piperidine Methyl Linker: Replacing the methylene group with a carbonyl or ethylene spacer could alter conformational dynamics and bioavailability. Comparative assays (e.g., kinase inhibition IC₅₀) are critical .
- Indole Modifications: Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the indole 5-position may improve potency, as seen in analogous sulfonamide derivatives .
Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
- In Vitro: Microsomal stability assays (human liver microsomes) to assess metabolic clearance. CYP450 inhibition screening (3A4, 2D6) predicts drug-drug interactions .
- In Vivo: Rodent models for oral bioavailability (%F) and brain penetration (Kp,uu). Toxicity endpoints include hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) .
- Formulation: Solubility enhancement via co-solvents (PEG 400) or nanoemulsions may improve exposure .
Q. How does this compound interact with biological targets, and what computational methods validate these interactions?
- Target Hypothesis: Analogous piperidine-indole derivatives show affinity for serotonin receptors (5-HT₆) and kinase inhibitors (VEGFR-2) .
- Docking Studies: Molecular docking (AutoDock Vina) into 5-HT₆ (PDB: 7WLA) predicts hydrogen bonding between the fluoropyrimidine and Thr196. MD simulations (GROMACS) assess binding stability over 100 ns .
- Biophysical Validation: Surface plasmon resonance (SPR) or ITC quantifies binding affinity (KD < 1 μM target threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
